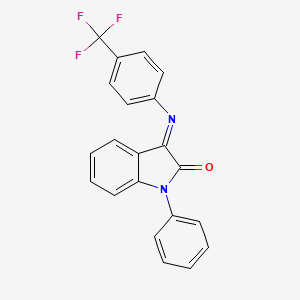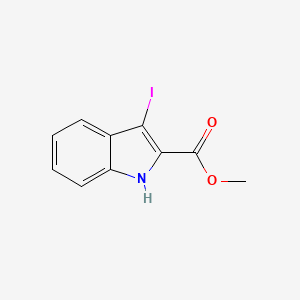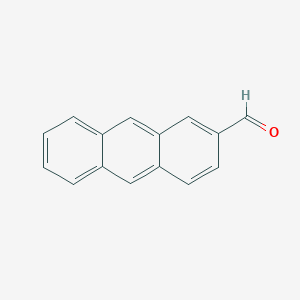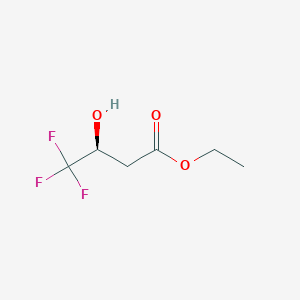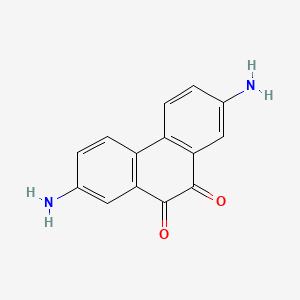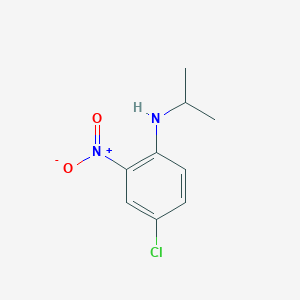
N1-isopropyl-4-chloro-2-nitroaniline
Vue d'ensemble
Description
“N1-isopropyl-4-chloro-2-nitroaniline” is an organic compound with the molecular formula C9H11ClN2O2 . It’s used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “N1-isopropyl-4-chloro-2-nitroaniline” consists of 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 214.65 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “N1-isopropyl-4-chloro-2-nitroaniline” are not fully detailed in the sources I found .Applications De Recherche Scientifique
Nonlinear Optical Material Development
N1-isopropyl-4-chloro-2-nitroaniline: has been studied for its potential as a nonlinear optical (NLO) material. The compound’s structure allows for the development of non-centrosymmetric space group organic NLO single crystals. These crystals can be grown using a slow evaporation method and have applications in optoelectronics, photonics, and laser technology due to their significant NLO properties .
Herbicide and Plant Growth Regulation
This compound is also known as Chlorpropham , a herbicide and plant growth regulator widely used in agriculture. It inhibits cell division and growth in plants, making it an effective means to control weed growth.
Pharmaceutical Intermediate
4-chloro-N-isopropyl-2-nitroaniline: serves as an intermediate in pharmaceutical manufacturing. Its chemical properties facilitate the synthesis of various pharmaceutical compounds, contributing to the development of new medications .
Physiochemical Characterization Studies
The compound is used in physiochemical characterization studies to understand its properties better. These studies include single-crystal XRD analysis and Hirshfeld surface analysis, which are crucial for the material’s application in scientific research .
Optical Property Analysis
The optical properties of N1-isopropyl-4-chloro-2-nitroaniline are evaluated using UV–Visible spectral analysis. This analysis is essential for determining the material’s suitability for various optical applications .
Thermal Stability Assessment
Thermal TG/DTA thermogram analysis of the compound has shown that it is thermally stable up to 115 °C. This property is vital for applications that require materials to withstand high temperatures without degrading .
Mechanical Hardness Testing
Mechanical Vickers hardness analysis has revealed that the material synthesized from this compound is relatively soft. The mechanical work hardness coefficient confirms its potential use in applications where a softer material is beneficial .
Second Harmonic Generation Efficiency
The compound’s efficiency in second harmonic generation (SHG) has been tested using the Kurtz Perry powder method. This efficiency is crucial for its use in laser technology and the design of devices in communication technologies .
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-2-nitro-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-6(2)11-8-4-3-7(10)5-9(8)12(13)14/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLRQKBPFQZCCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371533 | |
| Record name | 4-Chloro-2-nitro-N-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-isopropyl-4-chloro-2-nitroaniline | |
CAS RN |
89659-66-5 | |
| Record name | 4-Chloro-2-nitro-N-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


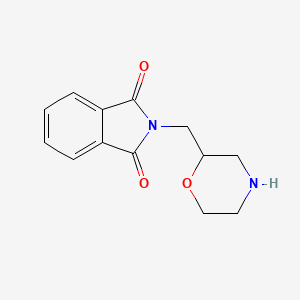
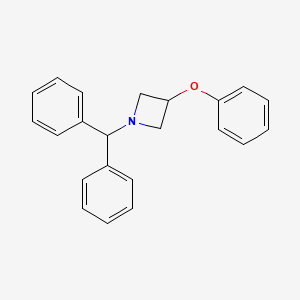
![1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone](/img/structure/B1597589.png)
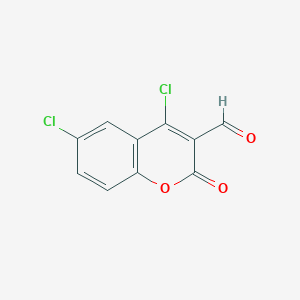
![4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B1597594.png)


